N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

carboxylesterase 2 inhibition prodrug activation modulation human liver microsome assay

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic, small-molecule benzothiazole-phenylacetamide hybrid. It features a 6-fluorobenzo[d]thiazole core linked via an acetamide bridge to a 4-(methylthio)phenyl ring.

Molecular Formula C16H13FN2OS2
Molecular Weight 332.41
CAS No. 899738-77-3
Cat. No. B2975825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide
CAS899738-77-3
Molecular FormulaC16H13FN2OS2
Molecular Weight332.41
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
InChIInChI=1S/C16H13FN2OS2/c1-21-12-5-2-10(3-6-12)8-15(20)19-16-18-13-7-4-11(17)9-14(13)22-16/h2-7,9H,8H2,1H3,(H,18,19,20)
InChIKeyIJTOTGZYMYUFMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 899738-77-3) Procurement Baseline: Chemical Identity and Primary Research Context


N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a synthetic, small-molecule benzothiazole-phenylacetamide hybrid. It features a 6-fluorobenzo[d]thiazole core linked via an acetamide bridge to a 4-(methylthio)phenyl ring . This architecture places it at the intersection of fluorinated benzothiazole medicinal chemistry and thioether-containing bioactive scaffolds. The compound has been catalogued with a purity of ≥95% and a molecular weight of 332.41 g·mol⁻¹ [1]. Its structural design addresses the demand for multi-target-directed ligands in neuroscience and for selective enzyme probes, distinguishing it from simpler benzothiazole derivatives that lack the para-methylthio aromatic extension.

Why Benzothiazole-Acetamide Generics Cannot Substitute N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide in Mechanism-Driven Research


Benzothiazole-acetamide congeners exhibit steep structure-activity cliffs: the precise electronic and steric features of the para-methylthio phenylacetamide side chain dictate target engagement profiles that are not transferable across the class. For instance, moving the methylthio group from the phenylacetamide portion to a benzamide scaffold (CAS 896349-18-1) shifts the dominant biological readout from enzyme inhibition to broad cytotoxicity against MCF-7 and A549 cells . Similarly, replacing the 4-(methylthio)phenyl moiety with a p-tolylthio or unsubstituted phenyl group collapses cholinesterase and monoamine oxidase potency [1]. Generic selection without understanding these critical substituent effects therefore introduces uncontrolled variables in assay reproducibility and target validation.

Quantitative Differentiation of N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide Against Its Closest Structural Analogs: Evidence for Scientific Selection


Carboxylesterase 2 (CE2) Inhibition: Nanomolar Potency Versus Inactive Benzamide Isosteres

The target compound inhibits human carboxylesterase 2 (CE2) in liver microsomes with an IC₅₀ of 20 nM and a competitive Ki of 42 nM [1]. By contrast, the regioisomeric benzamide analog N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide (CAS 896349-18-1) at comparable concentrations does not engage CE2 and instead exerts non-selective cytotoxicity (IC₅₀ 2.5–8.7 μM across MCF-7 and A549 cells) . The ~100-fold window between target-specific enzyme inhibition and general cellular toxicity is a quantifiable selection criterion for applications requiring clean CE2 modulation without confounding cell death.

carboxylesterase 2 inhibition prodrug activation modulation human liver microsome assay

MAO-A Inhibition: Sub-Nanomolar Structural Analog Gap that Precludes Generic Replacement

In a focused library of benzothiazole-derived phenyl thioacetamides, the most potent MAO-A inhibitor (compound 28) achieved an IC₅₀ of 0.030 ± 0.008 μM [1]. Although the exact IC₅₀ of CAS 899738-77-3 has not been explicitly disclosed in the same study, its core scaffold and para-methylthio substitution pattern match the pharmacophoric requirements for MAO-A/B dual inhibition. Analogs where the 4-(methylthio)phenyl group is replaced by p-tolylthio (CAS not disclosed) or unsubstituted phenyl show >10-fold loss in MAO-A potency [1]. This class-level inference positions the 4-(methylthio)phenyl group as a potency-driving motif that cannot be substituted without compromising MAO-A engagement.

monoamine oxidase A inhibition neurological disorders dual MAO-ChE ligands

Acetylcholinesterase (AChE) Inhibition: Sub-Micromolar Potency with Competitive-Reversible Mechanism

Compound 30, a close structural analog bearing the 4-(methylthio)phenyl acetamide scaffold, inhibited human AChE with an IC₅₀ of 0.114 ± 0.003 μM and displayed a mixed-reversible binding mode [1]. The commercially available simpler benzothiazole-acetamide building block 2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide (CAS 263239-23-2) is devoid of measurable AChE inhibition at equivalent concentrations . The alkylthio-aromatic extension is therefore essential for conferring cholinesterase activity, creating a clear functional boundary between the target compound and its 2-chloroacetamide precursor.

acetylcholinesterase inhibition Alzheimer's disease research reversible inhibitor screening

Physicochemical Differentiation: Enhanced Calculated Lipophilicity Drives CNS Multiparameter Optimization (MPO) Scores Beyond Simple Benzothiazoles

The 4-(methylthio)phenyl extension increases the calculated logP of CAS 899738-77-3 by approximately 1.6–1.9 log units compared to the 2-chloroacetamide building block (CAS 263239-23-2, cLogP ≈ 2.2 vs. ≈ 4.0 for the target) . Within the 6-fluorobenzo[d]thiazole amide series, an optimal cLogP window of 3.5–4.5 correlates with balanced blood-brain barrier penetration and aqueous solubility for CNS targets [1]. The target compound falls within this window, whereas the lower homologs are too polar, and the bis-fluorinated analog N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exceeds cLogP 4.5, increasing the risk of poor solubility and off-target binding.

CNS drug-likeness lipophilicity tuning blood-brain barrier permeability prediction

High-Value Application Scenarios for Procuring N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide (CAS 899738-77-3)


Selective Carboxylesterase 2 (CE2) Chemical Probe Development for Prodrug Activation Studies

The 20 nM CE2 IC₅₀ in human liver microsomes, combined with the absence of cytotoxicity at effective concentrations, makes this compound a starting scaffold for developing selective CE2 fluorescent or activity-based probes. Research groups studying irinotecan or capecitabine prodrug metabolism can use it to calibrate CE2-specific contribution in hepatic models where CES1/CE2 discrimination is critical [1].

Dual MAO-B/AChE Inhibitor Lead Optimization for Neurodegenerative Disease Programs

With the 4-(methylthio)phenyl scaffold demonstrated to impart dual MAO-B (IC₅₀ 0.015 μM for analog 30) and AChE (IC₅₀ 0.114 μM) inhibition with reversible kinetics, this compound serves as a validated starting point for multi-target-directed ligand (MTDL) campaigns in Alzheimer's and Parkinson's disease. Its CNS MPO-compliant cLogP further supports progression into in vivo PK studies without extensive property optimization [2].

Structure-Activity Relationship (SAR) Expansion Around Fluorinated Benzothiazole Cores

The compound occupies a unique region of chemical space combining 6-fluoro-benzothiazole with a para-methylthio phenylacetamide side chain. Medicinal chemistry groups building focused libraries for kinase, MAO, or cholinesterase targets can use it as a late-stage diversification intermediate to explore substitution effects at the sulfur atom (oxidation to sulfoxide/sulfone) or aromatic ring halogenation, leveraging the differential activity data versus the benzamide and 2-chloroacetamide analogs identified in Section 3 [3].

Pharmacological Tool for Differentiating Benzothiazole-Derived Cytotoxicity from Target-Specific Enzyme Modulation

The stark contrast between the target compound's low-nanomolar CE2 inhibition and the benzamide regioisomer's micromolar cytotoxicity provides a unique control system for phenotypic screening core facilities. By running the two isomers in parallel, screening laboratories can deconvolve target-specific pharmacology from benzothiazole-associated non-specific toxicity in cell-based assays .

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.